molecular formula C10H11NO3 B1615490 1-Ethoxy-4-[(E)-2-nitroethenyl]benzene CAS No. 6946-30-1

1-Ethoxy-4-[(E)-2-nitroethenyl]benzene

Cat. No.: B1615490
CAS No.: 6946-30-1
M. Wt: 193.2 g/mol
InChI Key: LCRQRRBRHHLEHO-BQYQJAHWSA-N
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Description

1-Ethoxy-4-[(E)-2-nitroethenyl]benzene is an organic compound with the molecular formula C10H11NO3 It is characterized by an ethoxy group attached to a benzene ring, which is further substituted with a nitroethenyl group

Preparation Methods

The synthesis of 1-Ethoxy-4-[(E)-2-nitroethenyl]benzene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethoxybenzene and nitroethene.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

    Industrial Production: On an industrial scale, the production of this compound may involve large-scale reactors and continuous flow processes to achieve high yields and purity.

Chemical Reactions Analysis

1-Ethoxy-4-[(E)-2-nitroethenyl]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro compounds.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 1-Ethoxy-4-[(E)-2-aminoethenyl]benzene.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the ethoxy or nitroethenyl groups are replaced by other substituents.

    Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and electrophiles for substitution reactions.

Scientific Research Applications

1-Ethoxy-4-[(E)-2-nitroethenyl]benzene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Ethoxy-4-[(E)-2-nitroethenyl]benzene involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, influencing various biochemical pathways.

    Pathways Involved: It may affect oxidative stress pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

1-Ethoxy-4-[(E)-2-nitroethenyl]benzene can be compared with other similar compounds, such as:

    1-Ethoxy-4-nitrobenzene: Lacks the nitroethenyl group, resulting in different chemical properties and reactivity.

    4-Nitrophenetole: Similar structure but with different substituents, leading to variations in applications and biological activities.

    4-Ethoxynitrobenzene: Another related compound with distinct chemical behavior and uses.

Properties

IUPAC Name

1-ethoxy-4-[(E)-2-nitroethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-2-14-10-5-3-9(4-6-10)7-8-11(12)13/h3-8H,2H2,1H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCRQRRBRHHLEHO-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6946-30-1
Record name NSC170714
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170714
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC57187
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57187
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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